molecular formula C7H11NO2 B14872530 N-((3-oxocyclobutyl)methyl)acetamide

N-((3-oxocyclobutyl)methyl)acetamide

Cat. No.: B14872530
M. Wt: 141.17 g/mol
InChI Key: GACWAEUUQOVCIG-UHFFFAOYSA-N
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Description

N-((3-oxocyclobutyl)methyl)acetamide is an acetamide derivative featuring a cyclobutane ring substituted with a ketone group (3-oxo) and a methylacetamide side chain. Its molecular formula is C₇H₁₁NO₂, and its structure includes a strained cyclobutane ring, which distinguishes it from linear or larger cyclic analogs.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-[(3-oxocyclobutyl)methyl]acetamide

InChI

InChI=1S/C7H11NO2/c1-5(9)8-4-6-2-7(10)3-6/h6H,2-4H2,1H3,(H,8,9)

InChI Key

GACWAEUUQOVCIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-oxocyclobutyl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methylamine to form the intermediate N-(3-oxocyclobutyl)methylamine. This intermediate is then acetylated using acetic anhydride to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-oxocyclobutyl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetamide moiety can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

N-((3-oxocyclobutyl)methyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to form hydrogen bonds makes it a valuable tool in biochemical research.

    Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-((3-oxocyclobutyl)methyl)acetamide involves its interaction with specific molecular targets. The ketone group in the cyclobutyl ring can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the acetamide moiety can participate in various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Groups Key Structural Features
N-((3-oxocyclobutyl)methyl)acetamide C₇H₁₁NO₂ 3-oxocyclobutylmethyl Strained cyclobutane ring with ketone; compact, rigid structure.
(R)-N-(4-cyclohexyl-3-oxobutyl)acetamide C₁₂H₂₁NO₂ 4-cyclohexyl-3-oxobutyl Linear 3-oxobutyl chain with bulky cyclohexyl group; less strain, higher lipophilicity.
N-Cyclohexylacetoacetamide C₁₀H₁₇NO₂ Cyclohexyl Acetoacetamide backbone; lacks ketone on cyclic structure.
N-(3-oxobutan-2-yl)acetamide C₆H₁₁NO₂ 3-oxobutan-2-yl Linear 3-oxobutyl chain; flexible backbone compared to cyclobutane.
N-(1,1-Dimethyl-3-oxobutyl)acetamide C₈H₁₅NO₂ 1,1-dimethyl-3-oxobutyl Branched alkyl chain with geminal methyl groups; steric hindrance at ketone position.

Key Observations :

  • The 3-oxocyclobutylmethyl group in the target compound introduces ring strain (cyclobutane’s bond angles ~90° vs.
  • Substituents like cyclohexyl () or geminal dimethyl () alter steric bulk and lipophilicity, impacting solubility and intermolecular interactions.

Challenges :

  • Cyclobutane-containing amines are less common, requiring specialized precursors or ring-closing strategies.
  • Steric effects in branched analogs (e.g., 1,1-dimethyl) may reduce reaction efficiency .

Physical and Spectral Properties

Melting Points and Stability:
  • (R)-N-(4-cyclohexyl-3-oxobutyl)acetamide () has a melting point of 118–120°C , reflecting crystalline packing from the cyclohexyl group. The target compound’s smaller cyclobutane ring may lower melting points due to reduced symmetry.
Spectral Data:
  • IR Spectroscopy : Ketone carbonyl stretches (~1700–1750 cm⁻¹) vary slightly based on electronic environment. Cyclobutane’s strain may shift the ketone peak upward compared to linear analogs .
  • NMR : Cyclobutane protons resonate in distinct regions (e.g., δ 2.5–3.5 ppm for strained CH₂ groups), differing from cyclohexyl (δ 1.0–2.0 ppm) or linear chain analogs .

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